molecular formula C23H21Cl2N3O2S B12030682 1-(3-chlorophenyl)-3-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]thiourea

1-(3-chlorophenyl)-3-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]thiourea

Cat. No.: B12030682
M. Wt: 474.4 g/mol
InChI Key: DETCMXKCKLMBOA-VULFUBBASA-N
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Description

The target compound, 1-(3-chlorophenyl)-3-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]thiourea, is a thiourea derivative characterized by a central thiourea (NH–CS–NH) backbone. Key structural features include:

  • A 3-chlorophenyl group attached to one nitrogen atom.
  • A (E)-methylideneamino group (–N=CH–) linked to a substituted phenyl ring on the other nitrogen. This phenyl ring is modified with 4-[(4-chlorophenyl)methoxy] and 3-ethoxy substituents, conferring steric bulk and electronic diversity.

The (E)-configuration of the methylideneamino group suggests rigidity in the molecule, which may influence intermolecular interactions and biological activity.

Properties

Molecular Formula

C23H21Cl2N3O2S

Molecular Weight

474.4 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]thiourea

InChI

InChI=1S/C23H21Cl2N3O2S/c1-2-29-22-12-17(8-11-21(22)30-15-16-6-9-18(24)10-7-16)14-26-28-23(31)27-20-5-3-4-19(25)13-20/h3-14H,2,15H2,1H3,(H2,27,28,31)/b26-14+

InChI Key

DETCMXKCKLMBOA-VULFUBBASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea ()
  • Substituents : A 2-chlorobenzoyl group replaces the 3-chlorophenyl group, and a 3-methoxyphenyl group is present.
  • Key Features :
    • Exists in the thione form with shortened C–N bonds.
    • Forms intramolecular N–H···O hydrogen bonds and centrosymmetric dimers via N–H···S interactions.
  • Comparison: The chlorobenzoyl group introduces stronger electron-withdrawing effects compared to the 3-chlorophenyl group in the target compound.
1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea ()
  • Substituents : A 4-chlorophenyl group and a 3-chloropropionyl chain.
  • Key Features: Non-planar structure (dihedral angle = 14.36° between aromatic and thiourea fragments). Trans-cis configuration around the thiourea core. Forms zigzag chains via N–H···S and C–H···O hydrogen bonds.
  • Comparison : The chloropropionyl substituent introduces flexibility and polarizability, contrasting with the rigid aromatic substituents in the target compound. The target’s ethoxy group may enhance hydrophobicity compared to the chloropropionyl chain.

Physical and Chemical Properties

Compound Name Substituents Melting Point Solubility Hydrogen Bonding
Target Compound 3-ClPh, (E)-CH=N–(Ph-OCH2-4-ClPh-OEt) Not Reported Likely low in H2O Potential N–H···S and C–H···π interactions
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea 2-ClBz, 3-MeOPh Not Reported Moderate in acetone Intramolecular N–H···O; Intermolecular N–H···S
1-(4-ClPh)-3-(3-Cl-propionyl)thiourea 4-ClPh, 3-Cl-propionyl Not Reported Low in ethanol N–H···S, C–H···O, C–H···π
  • Melting Points : Bulky substituents (e.g., ethoxy and chlorophenylmethoxy) in the target compound may elevate melting points due to enhanced van der Waals interactions.
  • Solubility : The target’s aromatic substituents likely reduce aqueous solubility compared to analogues with aliphatic chains (e.g., 3-chloropropionyl).

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